molecular formula C11H16N2O2 B8285163 Ethyl 2-cyano-5-dimethylamino-3-methylpenta-2,4-dienoate CAS No. 65996-11-4

Ethyl 2-cyano-5-dimethylamino-3-methylpenta-2,4-dienoate

Cat. No. B8285163
Key on ui cas rn: 65996-11-4
M. Wt: 208.26 g/mol
InChI Key: VDGOQCNJUUVNIU-UHFFFAOYSA-N
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Patent
US04987232

Procedure details

1-Cyano-4-(N,N-dimethylamino)-1-ethoxycarbonyl-2-methyl-1,3-butadiene (25.0 g, 0.12 mol) prepared in a manner analogous to that described in Example (i) above in toluene (250 ml) was heated to 50° C. for 3 hours with stirring whereupon a steady stream of hydrogen chloride was passed through the reaction mixture. After cooling, the mixture was washed with water (250 ml). The aqueous layer was then extracted with toluene (3×100 ml). The pooled organic layers were dried with sodium sulphate and evaporated. Distillation of the residue in high vacuo yielded 2-chloro-4-methylnicotinic acid ethyl ester as colourless oil (15.3 g, 64% of theoretical yield) with b.pt.0.04 Torr 97° C.-98° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([C:3]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[C:4]([CH3:10])[CH:5]=[CH:6][N:7](C)[CH3:8])#N.[ClH:16]>C1(C)C=CC=CC=1>[CH2:14]([O:13][C:11](=[O:12])[C:3]1[C:4]([CH3:10])=[CH:5][CH:6]=[N:7][C:8]=1[Cl:16])[CH3:15]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(#N)C(=C(C=CN(C)C)C)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the mixture was washed with water (250 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with toluene (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The pooled organic layers were dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue in high vacuo
CUSTOM
Type
CUSTOM
Details
yielded

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=C(N=CC=C1C)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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